5-Methyl-2-n-propoxyphenethyl alcohol
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Overview
Description
5-Methyl-2-n-propoxyphenethyl alcohol is an organic compound belonging to the class of alcohols It features a phenethyl alcohol backbone with a methyl group at the 5-position and a propoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-n-propoxyphenethyl alcohol can be achieved through several methods:
Hydration of Alkenes: This method involves the addition of water to alkenes in the presence of an acid catalyst to form alcohols.
Reduction of Carbonyl Compounds: Carbonyl compounds such as aldehydes and ketones can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Grignard Reaction: The reaction of Grignard reagents with carbonyl compounds can also yield alcohols.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient catalytic processes. One common method is the hydrogenation of carbon monoxide in the presence of a suitable catalyst, such as zinc oxide-chromic oxide .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-n-propoxyphenethyl alcohol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to hydrocarbons using strong reducing agents.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts: Acid catalysts for hydration, zinc oxide-chromic oxide for industrial hydrogenation
Major Products Formed
Oxidation: Aldehydes or ketones
Reduction: Hydrocarbons
Substitution: Various substituted phenethyl alcohol derivatives
Scientific Research Applications
5-Methyl-2-n-propoxyphenethyl alcohol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methyl-2-n-propoxyphenethyl alcohol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to various biochemical transformations. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-Phenylethanol: A simple phenethyl alcohol without the methyl and propoxy groups.
4-Methyl-2-phenylethanol: Similar structure but with a methyl group at the 4-position.
2-n-Propoxyphenol: Lacks the phenethyl alcohol backbone but has a propoxy group at the 2-position.
Uniqueness
5-Methyl-2-n-propoxyphenethyl alcohol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
2-(5-methyl-2-propoxyphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-3-8-14-12-5-4-10(2)9-11(12)6-7-13/h4-5,9,13H,3,6-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDMVSVRQSVYMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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